molecular formula C7H7ClF2N2O2 B2862951 (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride CAS No. 1955548-94-3

(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride

Cat. No.: B2862951
CAS No.: 1955548-94-3
M. Wt: 224.59
InChI Key: RJAFWHSXRUFFLQ-UHFFFAOYSA-N
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Description

(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H6F2N2O2. It is a derivative of benzo[d][1,3]dioxole, featuring two fluorine atoms at the 2,2-positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Hydrazinolysis of 2,2-Difluorobenzo[d][1,3]dioxol-4-carboxylic acid: This method involves the reaction of 2,2-difluorobenzo[d][1,3]dioxol-4-carboxylic acid with hydrazine hydrate under acidic conditions.

  • Reduction of 2,2-Difluorobenzo[d][1,3]dioxol-4-carbonyl chloride: This method involves the reduction of 2,2-difluorobenzo[d][1,3]dioxol-4-carbonyl chloride using hydrazine hydrate in the presence of a suitable reducing agent.

Industrial Production Methods: Industrial production of (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: (2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at various positions on the benzene ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.

  • Reduction Products: Reduction reactions can produce amines and alcohols.

  • Substitution Products: Substitution reactions can yield a variety of substituted benzene derivatives.

Scientific Research Applications

(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It is utilized in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride can be compared with other similar compounds, such as:

  • 2,2-Difluorobenzo[d][1,3]dioxol-5-yl)hydrazine hydrochloride: This compound differs in the position of the fluorine atoms on the benzene ring.

  • 2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine hydrochloride: This compound features a pyrrolidine ring instead of a hydrazine group.

Uniqueness: The uniqueness of this compound lies in its specific fluorine substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2,2-difluoro-1,3-benzodioxol-4-yl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2.ClH/c8-7(9)12-5-3-1-2-4(11-10)6(5)13-7;/h1-3,11H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAFWHSXRUFFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955548-94-3
Record name (2,2-difluoro-1,3-dioxaindan-4-yl)hydrazine hydrochloride
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